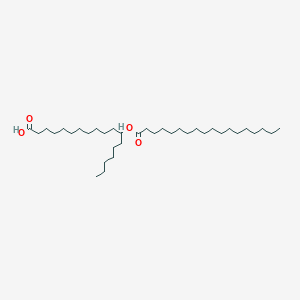

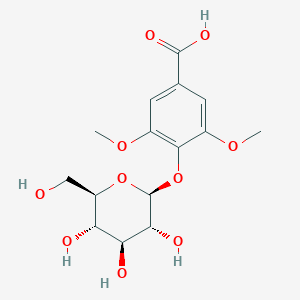

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related adamantyl compounds involves innovative protection and deprotection strategies to achieve desired functionalities. For example, the development of the 2-adamantyloxycarbonyl (2-Adoc) group as a new amino-protecting group has demonstrated its utility in peptide synthesis, leveraging tert-butoxycarbonyl (Boc) chemistry for solid-phase and solution-phase peptide synthesis (Nishiyama et al., 1994). Another study highlights the synthesis of tert-Butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate as an analog of aspartic acid, showcasing the versatility of tert-butoxycarbonyl protection in synthesizing complex molecules (Hsiao, 1998).

Molecular Structure Analysis

Molecular structure analysis of compounds related to (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid can be deduced from studies on adamantyl derivatives. For instance, the study on triflic acid-promoted adamantylation of pyrene provides insights into the structural aspects of adamantane-modified compounds, highlighting their fluorescent properties and crystal structures (Wrona-Piotrowicz et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving adamantyl compounds often explore the reactivity and modification potential of the adamantane scaffold. The reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to target amides and butyl esters resistant to aminolysis, demonstrates the chemical versatility of adamantane derivatives (Novakov et al., 2017).

Physical Properties Analysis

The physical properties of adamantyl compounds are crucial for understanding their behavior and potential applications. Studies on the synthesis and characterization of DOTA-mono-adamantan-1-ylamide, for example, include the determination of physical-chemical properties like solubility, melting points, and spectral characteristics, providing a comprehensive view of these molecules' physical attributes (Wan et al., 2015).

Chemical Properties Analysis

The chemical properties of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid and related compounds can be understood through studies focusing on their reactivity, stability, and interaction with other molecules. For instance, the development and application of the 2-adamantyloxycarbonyl (2-Adoc) group in protecting the imidazole function of histidine in peptide synthesis reveal detailed insights into the chemical properties and stability under various conditions (Nishiyama et al., 1995).

科学的研究の応用

Synthesis and Reactivity

The compound has been utilized in the synthesis of various organic molecules, showcasing its versatility in organic synthesis. For instance, adamantan-2-amine and (adamantan-1-yl)methylamine have been reacted with methyl 2-(4-allyl-2-methoxyphenoxy)acetate to form target amides and corresponding acids, indicating the reactivity of adamantane derivatives in forming complex organic structures (Novakov et al., 2017). Similarly, the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates through reactions with ethyl isothiocyanatoacetate highlights the compound's application in creating sulfur-containing organic molecules (Burmistrov et al., 2017).

Utility in Material Science and Drug Design

Adamantane derivatives have been recognized for their role in materials science and medicinal chemistry. The synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals demonstrates the use of adamantane-based compounds in developing novel peptide isosteres, which are crucial for drug design and development (Groth & Meldal, 2001). Additionally, adamantyl-based ester derivatives synthesized from 1-adamantyl bromomethyl ketone exhibit antioxidant and anti-inflammatory activities, underscoring their potential in therapeutic applications (Chidan Kumar et al., 2015).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic methodologies using adamantane derivatives. A novel method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid through direct oxidation of adamantan-1-yl-ethan-1-one showcases innovative approaches to functionalizing adamantane for further chemical transformations (Pan et al., 2013).

Safety And Hazards

特性

IUPAC Name |

(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUATQZYDYSZPV-CQCMJFKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471504 |

Source

|

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid | |

CAS RN |

361441-97-6 |

Source

|

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)